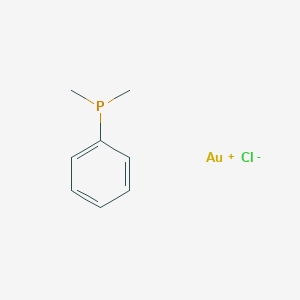
5-Bromo-2-(2,3-dimethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,3-dimethylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,3-dimethylphenyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,3-dimethylphenyl)pyridine typically involves the bromination of 2-(2,3-dimethylphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2,3-dimethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include 2-(2,3-dimethylphenyl)pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to synthesize bioactive molecules for studying their effects on biological systems .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,3-dimethylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
- 5-Bromo-2-methylpyridine
Comparison: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-2-(2,3-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-4-3-5-12(10(9)2)13-7-6-11(14)8-15-13/h3-8H,1-2H3 |
InChI Key |
UQYJLGZGDOIXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


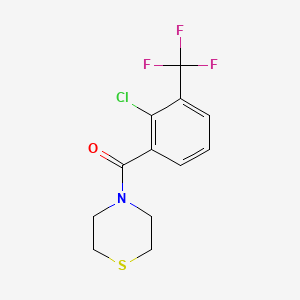

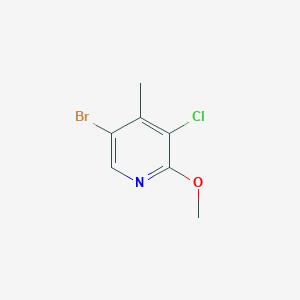
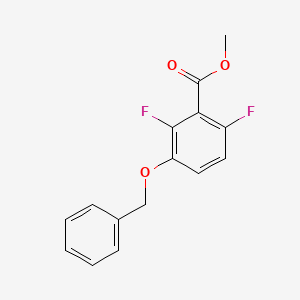

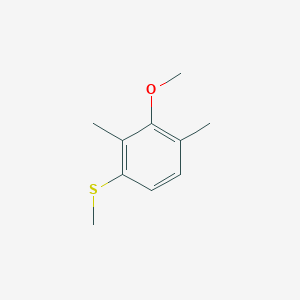

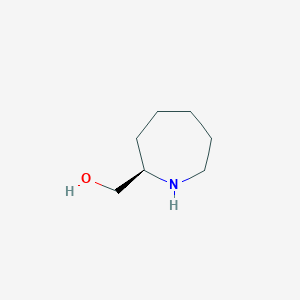
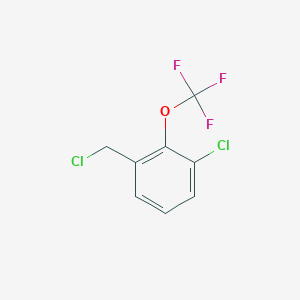
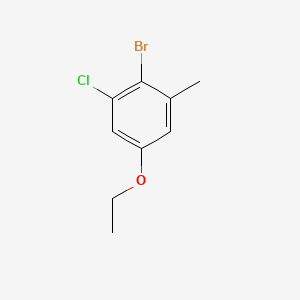

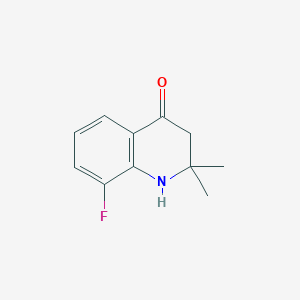
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
